molecular formula C7H6FNO3 B591663 (3-Fluoro-2-nitrophenyl)methanol CAS No. 1214323-11-1

(3-Fluoro-2-nitrophenyl)methanol

Cat. No.: B591663
CAS No.: 1214323-11-1
M. Wt: 171.127
InChI Key: MMKNOYTVACESCK-UHFFFAOYSA-N
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Description

(3-Fluoro-2-nitrophenyl)methanol is an organic compound with the molecular formula C7H6FNO3 It consists of a phenyl ring substituted with a fluorine atom at the 3-position, a nitro group at the 2-position, and a hydroxymethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-2-nitrophenyl)methanol typically involves the nitration of a fluorobenzene derivative followed by reduction and subsequent functional group transformations. One common method includes:

    Nitration: Starting with 3-fluorobenzaldehyde, nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

    Hydroxymethylation: Finally, the amino group is converted to a hydroxymethyl group through a series of reactions involving formaldehyde and subsequent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, and the employment of more efficient catalysts and reagents to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-2-nitrophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: (3-Fluoro-2-nitrobenzoic acid)

    Reduction: (3-Fluoro-2-aminophenyl)methanol

    Substitution: (3-Methoxy-2-nitrophenyl)methanol

Scientific Research Applications

(3-Fluoro-2-nitrophenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with anticancer and antiviral activities.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Fluoro-2-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (3-Fluoro-2-nitrobenzyl alcohol): Similar structure but lacks the hydroxymethyl group.

    (3-Fluoro-4-nitrophenyl)methanol: Similar structure but with the nitro group at the 4-position.

    (2-Fluoro-3-nitrophenyl)methanol: Similar structure but with the fluorine and nitro groups swapped.

Uniqueness

(3-Fluoro-2-nitrophenyl)methanol is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with other molecules. The combination of the fluorine, nitro, and hydroxymethyl groups provides a distinct set of chemical properties that can be exploited in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

(3-fluoro-2-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKNOYTVACESCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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